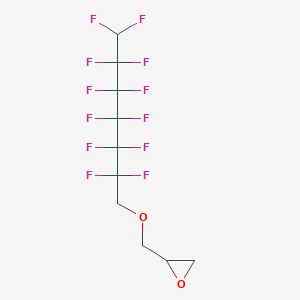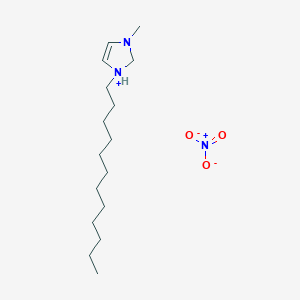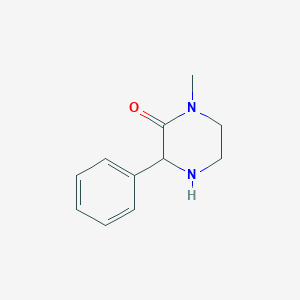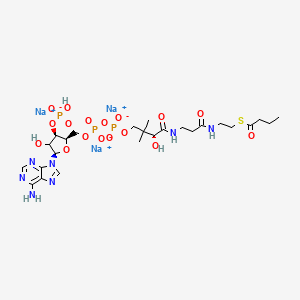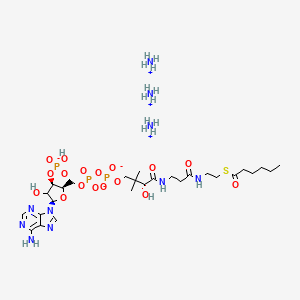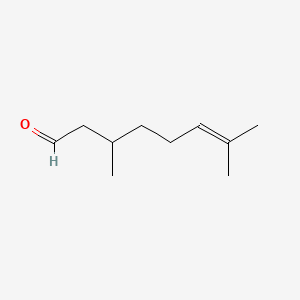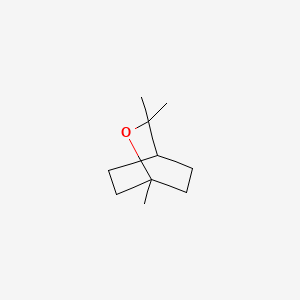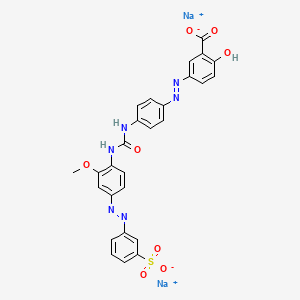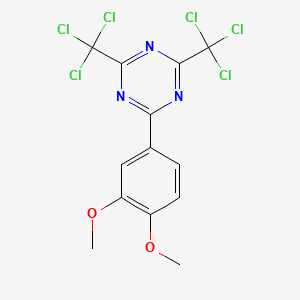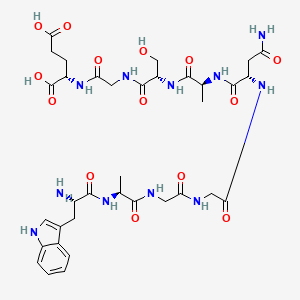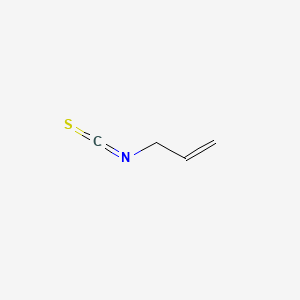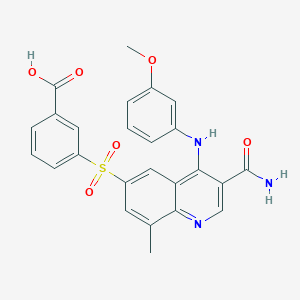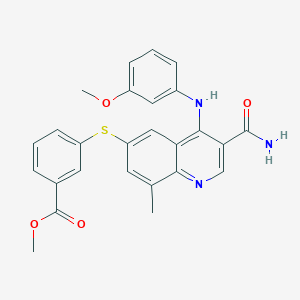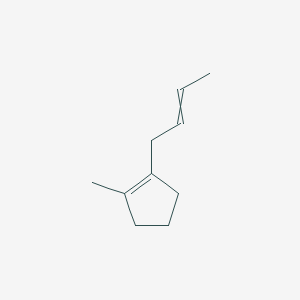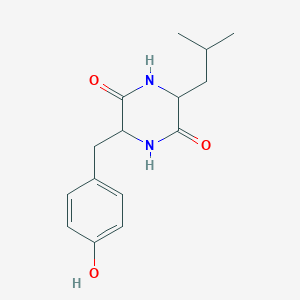
Cyclo(Tyr-Leu)
Übersicht
Beschreibung
Cyclo(Tyr-Leu) is a type of cyclic dipeptide .
Synthesis Analysis
Cyclo(Tyr-Leu) can be synthesized using cyclodipeptide synthetase . This process involves isolated, natural or synthetic polynucleotides and polypeptides encoded by these polynucleotides. The polynucleotides are involved in the synthesis of cyclodipeptides, and recombinant vectors comprising these polynucleotides are used. The host cell is modified with these polynucleotides or recombinant vectors for in vitro and in vivo synthesizing cyclodipeptides .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Cyclo(Tyr-Leu) exhibits antimicrobial properties, making it a promising candidate for combating bacterial and fungal infections. Research has shown that this cyclodipeptide can inhibit the growth of pathogenic microorganisms by disrupting their cell membranes or interfering with essential metabolic pathways .
Quorum Sensing Inhibition
Quorum sensing (QS) is a communication mechanism used by bacteria to coordinate group behaviors. Cyclo(Tyr-Leu) has been investigated for its ability to interfere with QS systems, potentially disrupting bacterial virulence and biofilm formation . By inhibiting QS, it could contribute to novel antibacterial strategies.
Plant Growth Promotion
Certain cyclic dipeptides, including Cyclo(Tyr-Leu), play a role in promoting plant growth. They enhance root nodulation and nutrient uptake in leguminous plants, aiding in sustainable agriculture . Understanding their mechanisms could lead to eco-friendly plant growth enhancers.
Metabolic Engineering
Researchers explore Cyclo(Tyr-Leu) as a building block for metabolic engineering. Its stable cyclic structure and unique properties make it an attractive substrate for designing novel enzymes or pathways in biotechnology . Applications range from drug synthesis to biofuel production.
Drug Delivery Systems
Cyclo(Tyr-Leu) can serve as a carrier molecule in drug delivery systems. Its stability, low toxicity, and ability to penetrate cell membranes make it suitable for targeted drug delivery . Researchers investigate its potential in cancer therapy and other medical applications.
Peptide Mimetics
Cyclo(Tyr-Leu) inspires the design of peptide mimetics—synthetic compounds that mimic the biological activity of natural peptides. These mimetics can be more stable, selective, and cost-effective than their natural counterparts. Cyclo(Tyr-Leu)-based mimetics may find applications in drug development .
Mishra, A. K., Choi, J., Choi, S.-J., & Baek, K.-H. (2017). Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. Molecules, 22(10), 1796. Read more Biomolecules Editorial Office. (2020). Cyclic Dipeptides Mediating Quorum Sensing in Bacteria. Biomolecules, 10(2), 298. Read more Recent developments in the cleavage, functionalization, and conjugation of cyclic dipeptides. (2023). Chemical Science, 14, 1–11. Read more
Wirkmechanismus
Target of Action
Cyclo(Tyr-Leu) is a cyclic dipeptide that has been shown to interact with various targets. It has been identified as an activator of ligand-gated ion channels . By binding to the ligand binding site, it activates the channel, leading to an increase in intracellular calcium levels . It also has antifungal, cytotoxic, and anticoagulant activities .
Mode of Action
The mode of action of Cyclo(Tyr-Leu) involves its interaction with its targets, leading to changes in cellular processes. For instance, when it acts as an activator of ligand-gated ion channels, it binds to the ligand binding site and activates the channel . This activation leads to an increase in intracellular calcium levels, which can affect various cellular processes.
Biochemical Pathways
Cyclo(Tyr-Leu) has been found to influence several biochemical pathways. In a study on the symbiotic bacterium of Hypsizygus marmoreus, it was found that Cyclo(Tyr-Leu) could mediate the carbohydrate and amino acid metabolism of H. marmoreus by influencing the pentose phosphate pathway (PPP) to increase the energy supply for the growth and development of the mycelium .
Pharmacokinetics
Cyclic peptides in general are known for their stability and resistance to proteolytic degradation, which can enhance their bioavailability .
Result of Action
The result of Cyclo(Tyr-Leu)'s action can be seen in its various biological effects. For instance, it has been found to promote the growth of H. marmoreus, increase the number of clamp junctions, and the diameter of mycelium . It also has cytotoxic, antifungal, and anticoagulant activities .
Action Environment
The action of Cyclo(Tyr-Leu) can be influenced by environmental factors. For instance, it has been found that the production of Cyclo(Tyr-Leu) and other cyclic dipeptides by bacteria can be influenced by the conditions of the marine environment . Furthermore, it was found that the production of cyclic dipeptides, including Cyclo(Tyr-Leu), increased with fermentation time .
Eigenschaften
IUPAC Name |
3-[(4-hydroxyphenyl)methyl]-6-(2-methylpropyl)piperazine-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-9(2)7-12-14(19)17-13(15(20)16-12)8-10-3-5-11(18)6-4-10/h3-6,9,12-13,18H,7-8H2,1-2H3,(H,16,20)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENSLUDVKWKQMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301345945 | |
| Record name | 3-[(4-Hydroxyphenyl)methyl]-6-(2-methylpropyl)piperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301345945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclo(Tyr-Leu) | |
CAS RN |
82863-65-8 | |
| Record name | 3-[(4-Hydroxyphenyl)methyl]-6-(2-methylpropyl)piperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301345945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some of the reported biological activities of Cyclo(Tyr-Leu)?
A1: Cyclo(Tyr-Leu) has been shown to possess several biological activities, including:
- Anticoagulant activity: Studies have demonstrated that Cyclo(Tyr-Leu) can prolong prothrombin time (PT), activated partial thromboplastin time (APTT), and thrombin time (TT), suggesting potential anticoagulant properties. [, ]
- Antifungal activity: Research indicates that Cyclo(Tyr-Leu) exhibits antifungal activity against certain fungal species, notably Colletotrichum gloeosporioides. []
- Growth-promoting effects on fungi: Studies on the edible mushroom Hypsizygus marmoreus revealed that Cyclo(Tyr-Leu) can act as a quorum sensing (QS) signaling molecule, potentially influencing hyphal growth and development. [, ]
Q2: How does Cyclo(Tyr-Leu) interact with Hypsizygus marmoreus as a quorum sensing molecule?
A2: While the exact mechanisms are still under investigation, research suggests that Cyclo(Tyr-Leu), produced by the symbiotic bacterium Serratia odorifera, interacts with Hypsizygus marmoreus by influencing its carbohydrate and amino acid metabolism. This interaction is thought to impact the pentose phosphate pathway (PPP), ultimately increasing energy supply for the growth and development of the mushroom's mycelium. []
Q3: What is the structural characterization of Cyclo(Tyr-Leu)?
A3: Cyclo(Tyr-Leu) is a cyclic dipeptide composed of Tyrosine and Leucine residues. While the provided abstracts do not explicitly state the molecular formula and weight, they do confirm its structure through various spectroscopic methods, including:
- Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H-NMR and 13C-NMR have been utilized to elucidate the structure of Cyclo(Tyr-Leu), confirming the presence and connectivity of the Tyrosine and Leucine moieties. [, , , , , ]
- Mass Spectrometry (MS): MS has been employed to confirm the molecular weight of Cyclo(Tyr-Leu). [, ]
Q4: From what natural sources has Cyclo(Tyr-Leu) been isolated?
A4: Cyclo(Tyr-Leu) has been isolated from various natural sources, including:
- Plants: Anemarrhena asphodeloides (Liliacae family) and Sparganium stoloniferum (Typhaceae family) [, , ]
- Bacteria: Serratia odorifera, a symbiotic bacterium of Hypsizygus marmoreus, and a marine bacterium NJ6-3-1 [, , ]
- Fungi: An endophytic fungus ZSU-H19 from the South China Sea []
- Actinomycetes: A marine endophytic actinomycete fang-1 []
Q5: Are there any known analogs or derivatives of Cyclo(Tyr-Leu) with biological activity?
A5: The research mentions other cyclic dipeptides with varying biological activities, suggesting potential structure-activity relationships. Some examples include:
- Cyclo(Pro-Phe), Cyclo(Pro-Tyr), Cyclo(Pro-Val), Cyclo(Pro-Leu), and Cyclo(Tyr-Ile): These cyclic dipeptides, also produced by Serratia odorifera, have been shown to act as QS signaling molecules in Hypsizygus marmoreus, with some influencing the transcription of lignin-degrading enzymes. []
- Cyclo(Phe-Phe) and Cyclo(Phe-Tyr): These cyclic dipeptides, isolated from Sparganium stoloniferum, exhibit anticoagulant activities, with Cyclo(Phe-Tyr) being the most potent among the three tested. []
Q6: What analytical techniques are commonly used to identify and quantify Cyclo(Tyr-Leu)?
A6: Researchers utilize a combination of techniques to identify and quantify Cyclo(Tyr-Leu):
- Chromatographic techniques: These include silica gel column chromatography, Sephadex LH-20 column chromatography, and High-Performance Liquid Chromatography (HPLC) for isolation and purification. [, , ]
- Spectroscopic techniques: 1H-NMR and 13C-NMR are used for structural confirmation, while MS is used for molecular weight determination. [, , , , , ]
Q7: What are the potential applications of Cyclo(Tyr-Leu) based on the reported research?
A7: While further research is needed, the identified activities of Cyclo(Tyr-Leu) point to potential applications in various fields:
- Medicine: Its anticoagulant properties suggest potential for development into novel anticoagulant drugs. [, ]
- Agriculture: The antifungal activity against Colletotrichum gloeosporioides could be explored for developing biocontrol agents against plant fungal diseases. []
- Mushroom cultivation: Understanding the role of Cyclo(Tyr-Leu) as a QS molecule in Hypsizygus marmoreus could lead to optimized cultivation techniques for improved yield and quality. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



